Physicochemical Profiling and Formulation Strategies for 2-Aminopyridine-3,5-Dicarboxylic Acid HCl
Physicochemical Profiling and Formulation Strategies for 2-Aminopyridine-3,5-Dicarboxylic Acid HCl
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
2-Aminopyridine-3,5-dicarboxylic acid and its hydrochloride salt (CAS: 1172443-67-2)[1] represent a highly functionalized class of heterocyclic building blocks. Characterized by a pyridine core, an ortho-amino group, and two carboxylic acid moieties, this molecule is highly valued in the synthesis of metal-organic frameworks (MOFs), chelating agents, and active pharmaceutical ingredient (API) intermediates.
However, the dense functionalization of this molecule creates complex physicochemical behavior. Its amphoteric nature, driven by multiple ionizable centers, dictates its solubility, solid-state stability, and chromatographic behavior. This whitepaper provides a comprehensive, field-proven guide to understanding and characterizing the physicochemical properties of 2-aminopyridine-3,5-dicarboxylic acid HCl, ensuring robust downstream application and formulation.
Molecular Architecture & Acid-Base Dynamics
The physicochemical behavior of 2-aminopyridine-3,5-dicarboxylic acid is fundamentally governed by its acid-base equilibria. To predict its behavior in aqueous media, we must analyze the electronic interplay between its functional groups.
Mechanistic Causality of Ionization
The pyridine nitrogen in an unsubstituted 2-aminopyridine is relatively basic (pKa ~6.8) due to resonance stabilization of the protonated form by the adjacent amino group. However, in 2-aminopyridine-3,5-dicarboxylic acid, the presence of two strongly electron-withdrawing carboxylic acid groups at the C3 and C5 positions significantly depletes electron density from the aromatic ring.
As a result, the pKa of the conjugate acid (protonated ring nitrogen) drops significantly. Furthermore, the C3-carboxylic acid can participate in intramolecular hydrogen bonding with the adjacent 2-amino group, stabilizing its conjugate base and lowering its pKa relative to the C5-carboxylic acid.
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pKa1 (~2.2): Deprotonation of the C5-carboxylic acid.
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pKa2 (~4.1): Deprotonation of the C3-carboxylic acid.
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pKa3 (~7.2): Deprotonation of the pyridine nitrogen / amino system.
Because the compound is supplied as a hydrochloride salt (HCl) , it exists in a fully protonated, cationic state when dissolved in highly acidic media (pH < 2.0)[1]. As the pH increases, it transitions through zwitterionic and anionic states, profoundly impacting its solubility profile.
Figure 1: pH-dependent speciation and protonation states of 2-aminopyridine-3,5-dicarboxylic acid.
Thermodynamic Solubility Profile
The solubility of 2-aminopyridine-3,5-dicarboxylic acid is highly pH-dependent, exhibiting a classic "U-shaped" solubility curve typical of amphoteric compounds.
At its isoelectric point (pI ≈ 3.2), the molecule exists predominantly in its zwitterionic form. The net-zero charge maximizes crystal lattice energy and minimizes hydration energy, resulting in a solubility minimum. Conversely, in basic media (pH > 8), the formation of the highly polar di-anion increases aqueous solubility exponentially.
Table 1: Physicochemical Profile & Solubility Summary
| Property / Condition | Value (Free Base) | Value (HCl Salt) |
| CAS Number | 89795-70-0[2] | 1172443-67-2[1] |
| Molecular Formula | C₇H₆N₂O₄[2] | C₇H₇ClN₂O₄[1] |
| Molecular Weight | 182.14 g/mol [2] | 218.59 g/mol |
| Aqueous Solubility (pH 1.2) | > 20 mg/mL (Cationic) | > 20 mg/mL (Dissociates) |
| Aqueous Solubility (pH 3.5) | < 1 mg/mL (Zwitterionic) | < 1 mg/mL (Precipitates) |
| Aqueous Solubility (pH 8.0) | > 50 mg/mL (Di-anionic) | > 50 mg/mL (Di-anionic) |
| Solubility in DMSO | Freely Soluble | Freely Soluble |
Self-Validating Analytical Protocols
To ensure scientific integrity, the characterization of this compound must rely on self-validating experimental workflows. The following protocols are designed with built-in system suitability tests (SST) and mass balance checks to guarantee data trustworthiness.
Figure 2: Self-validating workflow for pKa and thermodynamic solubility determination.
Protocol A: Thermodynamic Solubility (Modified Shake-Flask)
This methodology adapts the principles of [3] to account for the amphoteric nature of the API.
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Rationale for Protocol Design: When the HCl salt dissolves, it releases equimolar amounts of hydrochloric acid, which can severely depress the pH of the dissolution medium. If uncorrected, you are measuring the solubility at an artificially low pH, not the target pH.
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Step 1 (Buffering): Prepare 50 mM phosphate/acetate buffers across pH 1.2 to 10.0. The high buffer capacity is critical to resist the pH shift caused by the HCl salt.
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Step 2 (Saturation): Add excess 2-aminopyridine-3,5-dicarboxylic acid HCl to 5 mL of each buffer in amber glass vials (to mitigate potential photo-degradation of the aminopyridine fluorophore).
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Step 3 (Equilibration): Agitate vials at 300 rpm at 25.0 ± 0.5 °C for 48 hours.
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Step 4 (Phase Separation): Centrifuge at 15,000 x g for 15 minutes. Crucial Causality: Do not use nylon or PTFE syringe filters. Amphoteric heterocyclic compounds often exhibit non-specific binding to filter membranes, which can lead to artificially low solubility readings.
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Step 5 (Validation - pH Drift Check): Measure the pH of the supernatant post-equilibration. If the pH has drifted by >0.1 units from the target, adjust with micro-aliquots of 1N NaOH and re-equilibrate.
Protocol B: HPLC-UV Quantification
Designed in strict accordance with [4], this method ensures precise quantification of the highly polar analyte.
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Column Selection: Use an Aqueous C18 (AQ-type) or HILIC column. Standard C18 columns will fail to retain the highly polar zwitterionic/anionic forms, causing the analyte to elute in the void volume.
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Mobile Phase: Isocratic 95% Water / 5% Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).
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Causality: TFA lowers the pH of the mobile phase to ~2.0, ensuring the carboxylic acids are fully protonated (neutral). TFA also acts as an ion-pairing agent for the protonated pyridine ring, drastically improving column retention and peak symmetry.
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Detection: UV absorbance at 254 nm and 310 nm.
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System Suitability Test (SST): Prior to sample analysis, inject a 10 µg/mL standard six times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is ≤ 1.5% and the peak tailing factor is ≤ 1.5[5].
References
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NextSDS Chemical Database . "2-AMinopyridine-3,5-dicarboxylic acid hydrochloride — Chemical Substance Information." NextSDS. Available at:[Link]
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Food and Drug Administration (FDA) . "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA Guidance for Industry. Available at:[Link]
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Organisation for Economic Co-operation and Development (OECD) . "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]
